S3I-201
Overview
Description
“2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid”, also known as S3I-201 or NSC 74859, is an amidobenzoic acid . It is obtained by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid . It has a role as a STAT3 inhibitor .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” is C16H15NO7S . Its molecular weight is 365.4 g/mol . The IUPAC name is 2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid” include its molecular formula (C16H15NO7S), molecular weight (365.4 g/mol), and IUPAC name (2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid) .Scientific Research Applications
Organometallic Compound Synthesis and Cytotoxicity Evaluation
The synthesis of organoruthenium and -osmium complexes using derivatives of 2-hydroxy benzoic acid, including 2-hydroxy-4-(picolinamido)benzoic acid, has been explored. These compounds have been studied for their cytotoxic potential in various human carcinoma cells. However, none exhibited significant antiproliferative activity, highlighting the importance of further research in this area (Ashraf et al., 2017).
Chemical Synthesis and Characterization
Studies have been conducted on the synthesis and structural characterization of various benzoic acid derivatives, including 4-hydroxy[1-13C]benzoic acid. These investigations provide foundational knowledge for the development of novel compounds and further chemical research (Lang et al., 2003).
Protein Tyrosine Phosphatase 1B Inhibition
Research into novel 3-acetamido-4-methyl benzoic acid derivatives has shown promise in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity. This highlights the potential therapeutic applications of such derivatives (Rakse et al., 2013).
Applications in Polymer Synthesis
The synthesis of new AB-type monomers for polybenzimidazoles using derivatives of benzoic acid, such as 4-hydroxybenzoic acid, demonstrates the utility of these compounds in developing novel polymers with potential applications in various industries (Begunov & Valyaeva, 2015).
Antibacterial Activity
Studies on 3-hydroxy benzoic acid, a compound structurally related to 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, have shown its diverse biological properties, including antibacterial activity. This suggests potential applications in developing new chemotherapeutic agents (Satpute et al., 2018).
Soil Environment and Allelopathy
Research on the microbial transformation of hydroxamic acids, which can be related to the structural properties of benzoic acid derivatives, underscores the potential for exploiting allelopathic properties in agriculture. This includes understanding the role of these compounds in suppressing weeds and soil-borne diseases (Fomsgaard et al., 2004).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, also known as S3I-201 or NSC 74859 , is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid selectively inhibits the DNA-binding activity of STAT3 . It does this by binding to the STAT3 protein, preventing it from attaching to DNA and thus inhibiting its ability to influence gene expression .
Biochemical Pathways
By inhibiting STAT3, 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid affects various biochemical pathways. STAT3 is involved in the Janus kinase (JAK)-STAT signaling pathway , which is crucial for cell growth, differentiation, and survival . By inhibiting STAT3, the compound can disrupt these processes .
Result of Action
The inhibition of STAT3 by 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid leads to several molecular and cellular effects. It suppresses the expression of fibronectin, α-SMA, and collagen I . It also shows apoptotic antiproliferative effects , meaning it can induce programmed cell death and inhibit cell growth. This makes it a potential candidate for cancer treatment, as it can selectively inhibit growth and induce apoptosis in tumor cells that contain persistently active STAT3 .
Biochemical Analysis
Cellular Effects
The compound shows apoptotic antiproliferative effects . It suppresses fibronectin, α-SMA, and collagen I expression . These proteins are involved in cell adhesion, cell shape, and the integrity of the extracellular matrix, which are crucial for maintaining normal cellular function .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid involves inhibiting the DNA binding activity of STAT3 . The IC50 values are 86, 160, 166, and >300 μM for STAT3.STAT3, STAT1.STAT3 STAT1.STAT1, and STAT5.STAT5 DNA binding activity respectively .
Dosage Effects in Animal Models
In animal models, the effects of 2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid vary with different dosages
Properties
IUPAC Name |
2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUSGNZBAISFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198234 | |
Record name | S31-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501919-59-1 | |
Record name | S 3I201 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S31-201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S31-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S31-201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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